3-Ethoxy-2-methoxy-2-methylpropan-1-amine

Catalog No.
S13847296
CAS No.
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-2-methoxy-2-methylpropan-1-amine

Product Name

3-Ethoxy-2-methoxy-2-methylpropan-1-amine

IUPAC Name

3-ethoxy-2-methoxy-2-methylpropan-1-amine

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c1-4-10-6-7(2,5-8)9-3/h4-6,8H2,1-3H3

InChI Key

VVLMOPDWAMSGIP-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(CN)OC

3-Ethoxy-2-methoxy-2-methylpropan-1-amine is an organic compound characterized by the molecular formula C6_6H15_{15}NO. It is a derivative of propanamine, featuring ethoxy and methoxy substituents at the second and third positions, respectively. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

3-Methoxy-2-methylpropan-1-amineContains methoxy instead of ethoxyAlters reactivity and potential applications2-Ethoxypropan-1-amineEthoxy group at a different positionDifferent chemical properties and uses

The uniqueness of 3-Ethoxy-2-methoxy-2-methylpropan-1-amine lies in the specific positioning of the ethoxy and methoxy groups, which confer distinct chemical and physical properties that enhance its utility in specialized applications where other similar compounds may not be as effective.

Several methods have been developed for synthesizing 3-Ethoxy-2-methoxy-2-methylpropan-1-amine:

  • Alkylation of Amines: This common method involves the alkylation of 2-methylpropan-1-amine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
  • Reductive Amination: Another approach entails the reductive amination of 3-ethoxy-2-methylpropanal with ammonia or a primary amine, using a reducing agent like sodium cyanoborohydride to facilitate the reaction.
  • Industrial Production Methods: In industrial settings, continuous flow processes may be employed, optimizing yield and purity through controlled conditions and the use of catalysts.

3-Ethoxy-2-methoxy-2-methylpropan-1-amine has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in drug development where its unique structure may lead to new pharmacophores.
  • Agrochemicals: The compound is also relevant in the production of agrochemicals, contributing to formulations that improve agricultural productivity.
  • Specialty Chemicals: In industrial applications, it is utilized in producing specialty chemicals such as surfactants and polymers, as well as serving as a solvent and reagent in various chemical processes.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

147.125928785 g/mol

Monoisotopic Mass

147.125928785 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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